molecular formula C7H4F2N2O B3219138 2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro- CAS No. 1190315-56-0

2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-

Cat. No.: B3219138
CAS No.: 1190315-56-0
M. Wt: 170.12 g/mol
InChI Key: KPQLVUWWNABETR-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure with two fluorine atoms at the 4 and 5 positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of fluorine atoms can be achieved through electrophilic fluorination reactions. The cyclization step often requires the use of strong bases or acids to facilitate the formation of the pyrrolo[2,3-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, such as chromatography, are essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The fluorine atoms enhance its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • 4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Uniqueness

2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro- is unique due to the presence of fluorine atoms at the 4 and 5 positions, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4,5-difluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQLVUWWNABETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203178
Record name 4,5-Difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-56-0
Record name 4,5-Difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-
Reactant of Route 2
2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-
Reactant of Route 3
2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-
Reactant of Route 4
2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-
Reactant of Route 5
2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-
Reactant of Route 6
2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-

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